![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as BAMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAMC is a carbamate derivative that has been synthesized through a multistep reaction process.
Applications De Recherche Scientifique
Synthesis of Ceftolozane
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic .
- Methods of Application or Experimental Procedures : The compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
- Results or Outcomes : The overall yield of the synthesis was 59.5% . Ceftolozane has shown good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application or Experimental Procedures : This method uses flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The process resulted in a more efficient, versatile, and sustainable method for the synthesis of tertiary butyl esters .
Protecting Groups in Organic Synthesis
- Summary of the Application : The tert-butoxycarbonyl group is used as a protecting group in organic synthesis . It is particularly useful when more than one functional group is present in a molecule .
- Methods of Application or Experimental Procedures : The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using certain methods . The protected compound is a much weaker acid than the alkyne, allowing for certain displacement reactions to be carried out without difficulty .
- Results or Outcomes : The use of the tert-butoxycarbonyl group as a protecting group allows for more complex organic synthesis reactions to be carried out .
Synthesis of N-Boc-Protected Anilines
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application or Experimental Procedures : The compound was used in a palladium-catalyzed reaction to synthesize N-Boc-protected anilines .
- Results or Outcomes : The synthesis resulted in the successful production of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Methods of Application or Experimental Procedures : The compound was used in a reaction to synthesize tetrasubstituted pyrroles .
- Results or Outcomes : The synthesis resulted in the successful production of tetrasubstituted pyrroles .
Preparation of Tertiary Butyl Esters of Nα-Protected Amino Acids
- Summary of the Application : A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed .
- Methods of Application or Experimental Procedures : The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .
- Results or Outcomes : The method developed is suitable for the preparation of tertiary butyl esters of Nα-protected amino acids .
Propriétés
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
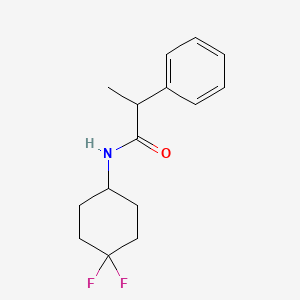
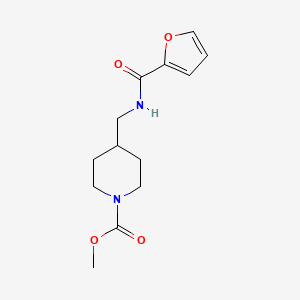
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
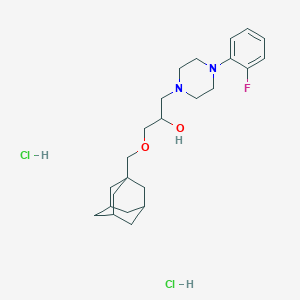
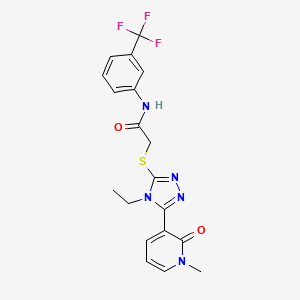
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
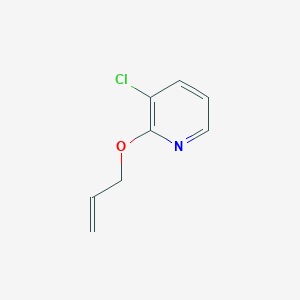
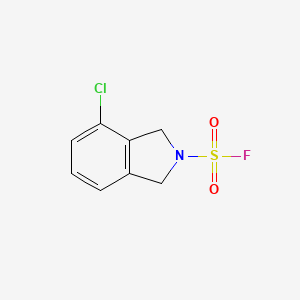
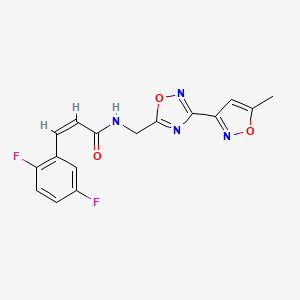
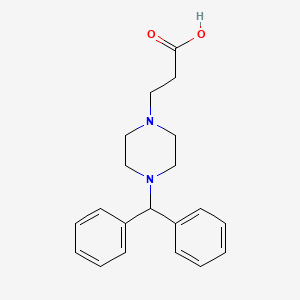
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)